molecular formula C8H17NO B3027018 (R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine CAS No. 1212111-83-5

(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine

Cat. No.: B3027018
CAS No.: 1212111-83-5
M. Wt: 143.23
InChI Key: ZPGUMFCNPREQSF-SSDOTTSWSA-N
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Description

(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine is a chiral pyrrolidine derivative featuring a methoxy-methyl-ethyl substituent at the 2-position of the pyrrolidine ring. The (R)-configuration of the stereocenter is critical for its biological activity, particularly in receptor binding and catalytic applications. Pyrrolidine derivatives are widely studied due to their structural rigidity, which enhances molecular recognition and interaction with biological targets such as G-protein-coupled receptors (GPCRs) and enzymes . This compound’s methoxy and methyl groups likely enhance lipophilicity and metabolic stability, making it a scaffold of interest in medicinal chemistry and drug design.

Properties

IUPAC Name

(2R)-2-(2-methoxypropan-2-yl)pyrrolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,10-3)7-5-4-6-9-7/h7,9H,4-6H2,1-3H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPGUMFCNPREQSF-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)([C@H]1CCCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901260715
Record name (2R)-2-(1-Methoxy-1-methylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1212111-83-5
Record name (2R)-2-(1-Methoxy-1-methylethyl)pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1212111-83-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(1-Methoxy-1-methylethyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901260715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine typically involves the reaction of a suitable pyrrolidine precursor with a methoxy-methylating agent under controlled conditions. One common method includes the use of ®-pyrrolidine-2-carboxylic acid as a starting material, which undergoes esterification followed by reduction and methylation to yield the desired compound.

Industrial Production Methods

Industrial production of ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Alkylation and Reductive Amination

The pyrrolidine nitrogen undergoes alkylation with alkyl halides or sulfonates under basic conditions. For example, reductive alkylation using aldehydes (e.g., R₁CHO) and reducing agents like NaBH₃CN or H₂-Pd/C enables stereoconservative N-alkylation without racemization .

  • Key conditions : THF or DMF as solvents, temperatures <50°C .

  • Example : Reaction with 2-bromo-6-vinylnaphthalene in THF at 0–20°C yields l-[2-(6-bromo-naphthalen-2-yl)-ethyl]-(R)-2-methyl-pyrrolidine .

Oxidation and Reduction

  • Oxidation : The methoxy group is susceptible to oxidation under acidic or basic conditions. For instance, oxidation of the methoxymethyl moiety can generate carbonyl derivatives (e.g., ketones or carboxylic acids) .

  • Reduction : The methoxymethyl group’s carbonyl (if present) reduces to hydroxyl or alkyl groups using agents like borane-dimethyl sulfide .

Hydrolysis and Etherification

  • Hydrolysis : Acidic or basic hydrolysis cleaves the methoxy group, regenerating pyrrolidine and methanol .

  • Etherification : The methoxy group reacts with alcohols/alkoxides to form ether derivatives (e.g., tert-butyl ethers) .

Condensation and Cyclization

(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine participates in condensation with carbonyl compounds (e.g., α-ketoesters) to form fused heterocycles. For example, reactions with 2,3-butanedione yield dimeric pyrrolizine derivatives under microwave heating .

Table 1: Condensation Reactions with α-Carbonyl Compounds

SubstrateProductYield (%)ConditionsSource
2,3-ButanedionePyrrolizine dimer (5)35AcOH, 0–50°C, 2 h
Acetophenone3-Aryl-pyrrolidine-2,5-dione74–92EtOAc, RT, 10 min–12 h

Metabolic Stability and Steric Effects

The 1-methyl group in the methoxy-methyl-ethyl substituent enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the aniline moiety . This steric shielding reduces hepatic clearance, as demonstrated in pyrido[3,4-d]pyrimidine derivatives .

Scientific Research Applications

The compound (R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine , with the molecular formula C8_8H17_{17}NO, is a pyrrolidine derivative that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article explores its applications, focusing on scientific research, drug development, and its role as a chiral building block.

Chemical Properties and Structure

This compound is characterized by a pyrrolidine ring substituted with a methoxy and a branched ethyl group. Its stereochemistry is significant, as the (R) configuration can influence the biological activity of the compound.

Chiral Building Block in Organic Synthesis

One of the primary applications of this compound is its use as a chiral building block . In asymmetric synthesis, chiral compounds are essential for producing enantiomerically pure substances. The compound can be utilized to synthesize various biologically active molecules, particularly those required in pharmaceuticals.

Case Study: Synthesis of Antiviral Agents

Research has indicated that derivatives of pyrrolidine compounds play a crucial role in developing antiviral agents. For instance, this compound has been explored for synthesizing compounds with activity against viral infections, leveraging its chiral nature to enhance selectivity and efficacy.

Drug Development

The compound's structural features make it a candidate for drug development targeting specific receptors or enzymes. Its ability to form hydrogen bonds and interact with biological targets can be exploited in designing new therapeutic agents.

Case Study: Neurological Disorders

Studies have shown that pyrrolidine derivatives can exhibit neuroprotective effects. This compound has been investigated for its potential to modulate neurotransmitter systems, which may lead to advancements in treating neurological disorders such as Alzheimer's disease and depression.

Pharmaceutical Formulations

In addition to its role as a building block, this compound can be incorporated into pharmaceutical formulations to improve solubility and bioavailability of active pharmaceutical ingredients (APIs). Its unique properties facilitate the development of more effective drug delivery systems.

Mechanism of Action

The mechanism of action of ®-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The activity of pyrrolidine derivatives is highly dependent on substituent type, stereochemistry, and ring modifications. Below is a comparative analysis with structurally related compounds:

Compound Substituents/Stereochemistry Biological Activity/Properties Key Reference
(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine 2-position: methoxy-methyl-ethyl; (R)-configuration Moderate affinity for D3R; potential for receptor subtype selectivity due to steric and electronic effects .
(S)-2-(Morpholinomethyl)pyrrolidine 2-position: morpholinomethyl; (S)-configuration High catalytic efficiency in asymmetric Michael reactions; superior stereochemical control .
2-(4-Chlorophenyl)pyrrolidine derivatives 2-position: 4-chlorophenyl; S,R stereochemistry High hMC4R affinity (Ki = 1.0 nM) and agonist potency (EC50 = 3.8 nM); 200-fold selectivity over other MC receptors .
D-Proline-pyrrolidine hybrid (Compound 31) Pyrrolidine replaced with D-proline 9-fold drop in potency compared to parent compound due to altered ring conformation and hydrogen bonding .
2-(Phenoxymethyl)pyrrolidine-isatin hybrids 2-position: phenoxymethyl; isatin core Enhanced caspase-3/7 inhibition compared to sulphonyl analogs; electron-withdrawing groups improve activity .
3,3,4,4-Tetrafluoro-pyrrolidine (Compound 29) Fluorination at 3,4-positions Retains potency similar to non-fluorinated analogs; fluorination enhances metabolic stability .

Key Findings

Aromatic vs. Aliphatic substituents: 4-Chlorophenyl derivatives (e.g., hMC4R ligands) exhibit nanomolar affinity, whereas aliphatic substituents (e.g., ethyl/isobutyl) show moderate D3R affinity .

Stereochemistry: The (R)-configuration in the target compound contrasts with the (S)-configuration in morpholinomethyl derivatives, which are more effective catalysts . In melanocortin ligands, S,R stereoisers act as full agonists, while R,S isomers retain affinity but fail to stimulate cAMP production, highlighting the critical role of spatial arrangement .

Ring Modifications :

  • Fluorination (e.g., 3,3,4,4-tetrafluoro-pyrrolidine) maintains potency while improving pharmacokinetic properties .
  • Replacing pyrrolidine with D-proline disrupts activity due to conformational strain and reduced hydrogen-bonding capacity .

Hybrid Scaffolds: Isatin-pyrrolidine hybrids with phenoxymethyl groups show superior caspase inhibition compared to sulphonyl analogs, emphasizing the importance of substituent polarity .

Biological Activity

(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine is a chiral pyrrolidine derivative that has garnered attention in various fields, including medicinal chemistry, biochemistry, and materials science. Its unique structural features enable it to interact with biological macromolecules, making it a valuable compound for studying enzyme-substrate interactions and developing chiral catalysts. This article presents a comprehensive overview of the biological activity of this compound, summarizing research findings, case studies, and relevant data.

This compound is characterized by its chiral center, which contributes to its specificity in biological interactions. The compound is utilized as a chiral building block in the synthesis of complex molecules and has potential applications in drug development targeting neurological disorders.

The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity. This interaction can lead to various biological effects depending on the target and the context of its use.

Antimicrobial Properties

Research indicates that pyrrolidine derivatives exhibit significant antibacterial and antifungal activities. In vitro studies have shown that certain derivatives possess strong inhibitory effects against Gram-positive and Gram-negative bacteria. For instance, compounds derived from pyrrolidine structures demonstrated minimal inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

CompoundMIC (mg/mL)Target Organisms
Pyrrolidine Derivative A0.0039S. aureus
Pyrrolidine Derivative B0.025E. coli

Anticancer Activity

Recent studies have explored the anticancer properties of pyrrolidine derivatives, particularly focusing on their effects on lung adenocarcinoma cells (A549). For example, compounds bearing specific substituents exhibited potent anticancer activity, reducing cell viability significantly compared to standard treatments like cisplatin .

CompoundViability (%)Comparison Treatment
Compound 1866%Cisplatin
Compound 2178%Control

Neuroprotective Effects

In medicinal chemistry, this compound has been investigated for its neuroprotective potential. It serves as a precursor for synthesizing drugs aimed at treating neurological disorders, suggesting its role in modulating neurochemical pathways .

Case Studies

  • Synthesis and Application : A study focused on synthesizing novel pyrrolidine derivatives revealed their promising biological activities against multidrug-resistant bacterial strains. These findings highlight the potential for developing new antimicrobial agents based on pyrrolidine scaffolds .
  • Enzyme Interaction Studies : Another research effort examined how this compound interacts with specific enzymes involved in metabolic pathways. The results demonstrated that this compound could modulate enzyme activity effectively, paving the way for further exploration in drug design .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine
Reactant of Route 2
Reactant of Route 2
(R)-2-(1-Methoxy-1-methyl-ethyl)-pyrrolidine

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